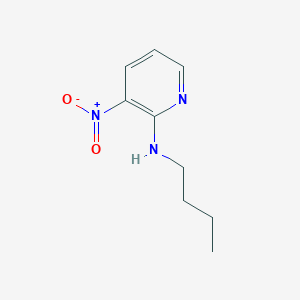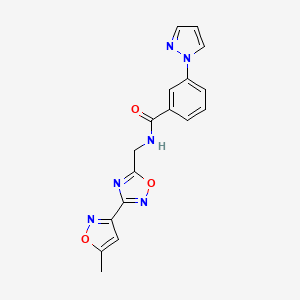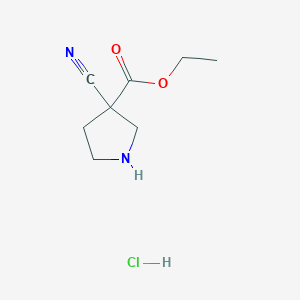![molecular formula C17H22N2O3 B2923808 Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2178773-75-4](/img/structure/B2923808.png)
Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone, commonly known as BDZM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BDZM is a member of the benzodioxole family of compounds and is known to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Nonconcerted Cycloaddition for Heterocycle Synthesis : The reactions involving acylketenes and 2H-azirines, including derivatives of Benzo[d][1,3]dioxol-5-yl compounds, lead to the formation of N-bridgehead heterocycles. This pathway is significant for synthesizing oxazepine derivatives, highlighting the compound's role in creating complex heterocyclic structures with potential biological relevance (Khlebnikov et al., 2011).
Synthesis of Benzodiazepines : The compound is involved in the synthesis pathways leading to 1H- and 3H-1,4-benzodiazepines, showcasing its utility in generating structurally diverse benzodiazepine derivatives. These pathways are crucial for exploring new therapeutic agents within the benzodiazepine class (Sashida et al., 1987).
Methanol Trapping and Diradical Reactivity : Studies demonstrate the compound's involvement in photochemical processes, where methanol trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentane-1,3-diyl is achieved. This process underscores the compound's role in understanding and utilizing diradical intermediates in organic synthesis (Abe et al., 1998).
Condensation Reactions for Diazepine Derivatives : A novel condensation reaction method has been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method utilizes aromatic diamines, Meldrum's acid, and an isocyanide, highlighting a new route for creating benzodiazepine derivatives with broad biological activities (Shaabani et al., 2009).
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-17(13-5-6-15-16(11-13)22-12-21-15)19-8-2-7-18(9-10-19)14-3-1-4-14/h5-6,11,14H,1-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORFQZMYPCVNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2923727.png)

![3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2923729.png)





![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)



